

Technical Guide: Spectral Analysis of (2Z)-2-Hepten-4-one

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Compound of Interest

Compound Name: 2-Hepten-4-one, (2Z)-

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Introduction

(2Z)-2-Hepten-4-one, a member of the α,β -unsaturated ketone class, possesses a chemical structure of interest in various research domains. Its stereochemistry and functional groups necessitate detailed spectral analysis for unambiguous identification and characterization. This technical guide provides a comprehensive overview of the spectral data and analytical protocols relevant to (2Z)-2-Hepten-4-one. While specific experimental spectral data for the (2Z)-isomer is not readily available in public databases, this guide furnishes predicted data, comparative data from the (E)-isomer, and detailed experimental protocols to enable researchers to acquire and interpret the necessary spectra.

Chemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₂ O	PubChem[1]
Molecular Weight	112.17 g/mol	PubChem[1]
CAS Number	38397-37-4	PubChem[1]
IUPAC Name	(2Z)-hept-2-en-4-one	PubChem[1]
Synonyms	cis-2-Hepten-4-one	PubChem[1]

Spectral Data

Due to the limited availability of experimentally-derived spectral data for (2Z)-2-Hepten-4-one, the following tables present predicted values and data from the closely related (2E)-2-Hepten-4-one for comparative purposes.

¹H NMR Spectral Data (Predicted)

Proton	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H1	1.0 (t)	Triplet	7.4
H2	2.1 (dq)	Doublet of quartets	7.4, 1.8
H3	6.2 (dt)	Doublet of triplets	11.6, 1.8
H5	6.8 (dt)	Doublet of triplets	11.6, 7.5
H6	2.5 (q)	Quartet	7.5
H7	1.1 (t)	Triplet	7.5

¹³C NMR Spectral Data (Predicted)

Carbon	Chemical Shift (ppm)
C1	13.9
C2	21.3
C3	130.5
C4	200.8
C5	145.2
C6	35.1
C7	8.4

IR Spectral Data (Predicted)

Functional Group	Wavenumber (cm ⁻¹)	Intensity
C=O stretch	1685-1665	Strong
C=C stretch	1640-1600	Medium
C-H stretch (alkenyl)	3100-3000	Medium
C-H stretch (alkyl)	3000-2850	Medium

Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Proposed Fragment
112	40	[M] ⁺
83	60	[M - C ₂ H ₅] ⁺
55	100	[C ₄ H ₇] ⁺ or [C ₃ H ₃ O] ⁺
43	80	[C ₃ H ₇] ⁺ or [C ₂ H ₃ O] ⁺

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a compound such as (2Z)-2-Hepten-4-one.

¹H and ¹³C NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- Weigh approximately 5-10 mg of the purified (2Z)-2-Hepten-4-one sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) in a clean, dry vial.
- Transfer the solution to a standard 5 mm NMR tube.

^1H NMR Acquisition:

- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H NMR spectrum using a single-pulse experiment.
- Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- Process the data with Fourier transformation, phase correction, and baseline correction.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.

^{13}C NMR Acquisition:

- Switch the probe to the ^{13}C nucleus frequency.
- Acquire a standard one-dimensional ^{13}C NMR spectrum with proton decoupling.
- Typical parameters include a spectral width of 200-240 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ^{13}C .
- Process the data similarly to the ^1H NMR spectrum.
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (Neat Liquid):

- Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
- Place a single drop of the neat (2Z)-2-Hepten-4-one liquid sample directly onto the center of the ATR crystal.

Data Acquisition:

- Acquire a background spectrum of the clean, empty ATR crystal.
- Acquire the sample spectrum.
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Typical acquisition parameters include a spectral range of 4000-400 cm^{-1} , a resolution of 4 cm^{-1} , and an accumulation of 16-32 scans.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, commonly a Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

Sample Preparation:

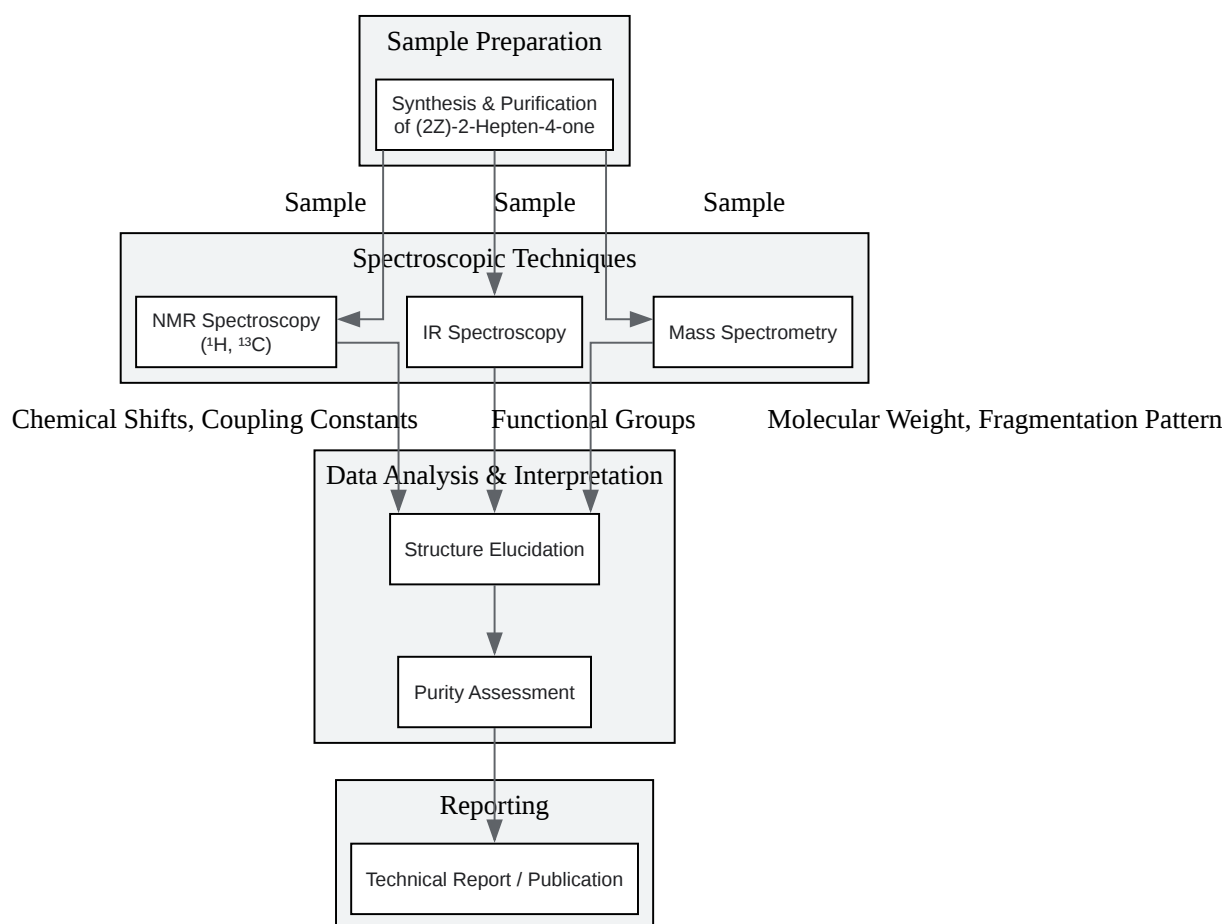
- Prepare a dilute solution of (2Z)-2-Hepten-4-one in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with EI):

- Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
- The compound will be vaporized and separated from the solvent and any impurities on the GC column.
- As the compound elutes from the GC column, it enters the MS ion source.

- In the EI source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer and detected.
- A mass spectrum is generated, showing the relative abundance of each ion.

Logical Workflow for Spectral Analysis



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References

- 1. 2-Hepten-4-one, (2Z)- | C₇H₁₂O | CID 6431043 - PubChem [pubchem.ncbi.nlm.nih.gov]
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